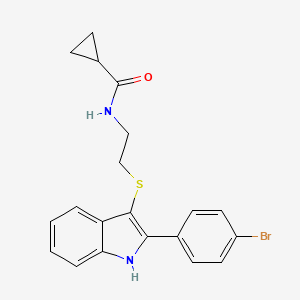
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also has a bromophenyl group, a thioether linkage, and a cyclopropane ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional shape due to the presence of the cyclopropane ring and the indole ring .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The bromine atom on the bromophenyl group could potentially be reactive in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. These properties could include its solubility, melting point, boiling point, and stability .Applications De Recherche Scientifique
Antimicrobial and Antioxidant Activities
Research has shown that cyclopropanecarboxylate derivatives exhibit significant antimicrobial and antioxidant properties. For example, compounds with cyclopropanation and bromophenol moieties have been synthesized and demonstrated excellent antibacterial and antifungal activities alongside profound antioxidant potential (Raghavendra et al., 2016). This suggests that modifying the cyclopropane and bromophenyl groups could enhance these properties, offering potential applications in developing new antimicrobial and antioxidant agents.
Enzyme Inhibition for Therapeutic ApplicationsDerivatives incorporating bromophenol and cyclopropane moieties have been investigated as inhibitors of the carbonic anhydrase enzyme, showing excellent inhibitory effects. Such compounds have potential therapeutic applications, especially in treating conditions like glaucoma, epilepsy, and certain cancers, where enzyme inhibition is beneficial (Boztaş et al., 2015). These findings highlight the possibility of developing new therapeutic agents by exploring the enzyme inhibitory capacity of compounds related to "N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide."
Anticancer Activity
The study of compounds structurally related to "N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide" also extends to their potential anticancer activities. For instance, certain derivatives have been synthesized and evaluated for their ability to inhibit cancer cell growth and induce apoptosis in cancer cells, suggesting their application in cancer therapy (Mahale et al., 2014). This indicates the compound's potential utility in developing new anticancer treatments.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2OS/c21-15-9-7-13(8-10-15)18-19(16-3-1-2-4-17(16)23-18)25-12-11-22-20(24)14-5-6-14/h1-4,7-10,14,23H,5-6,11-12H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCOOFNCRRSUKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)cyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2882050.png)
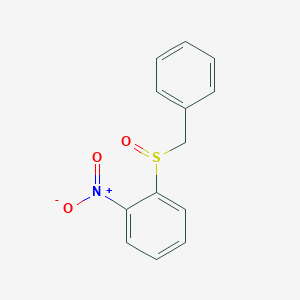
![N-cyclopentyl-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2882054.png)
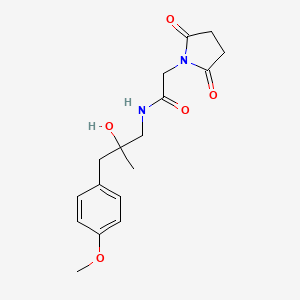

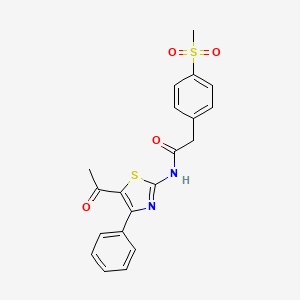
![3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)-N-{3-[ethyl(phenyl)amino]propyl}propanamide](/img/structure/B2882060.png)

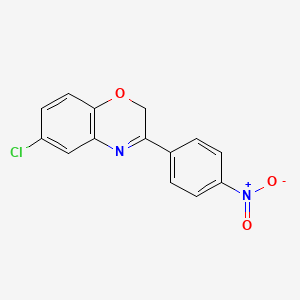
![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2882067.png)
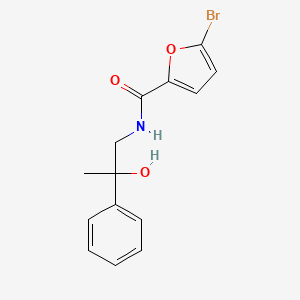
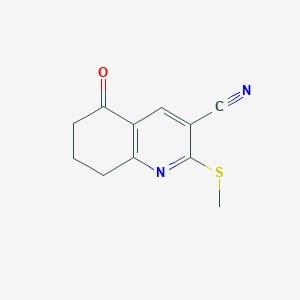
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide](/img/structure/B2882070.png)
